

The Multifaceted Biological Activities of 1,3-Benzodioxole Compounds: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
Cat. No.:	B135785

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For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the significant biological properties of 1,3-benzodioxole derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and antidiabetic activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

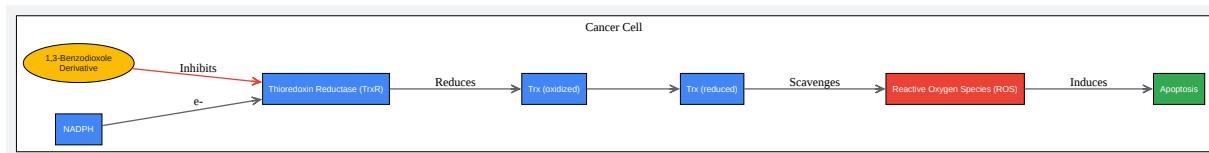
Anticancer Activity

1,3-Benzodioxole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of key enzymes, and cell cycle arrest.

Mechanism of Action: Inhibition of the Thioredoxin System

A prominent mechanism of action for some 1,3-benzodioxole-containing anticancer agents is the inhibition of the thioredoxin (Trx) system.^{[1][2]} The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system often

upregulated in cancer cells to combat oxidative stress.[\[1\]](#)[\[2\]](#) By inhibiting TrxR, these compounds disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis.[\[1\]](#)[\[3\]](#)



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Caption: Inhibition of the Thioredoxin Reductase (TrxR) pathway by 1,3-benzodioxole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various 1,3-benzodioxole derivatives has been quantified using the half-maximal inhibitory concentration (IC_{50}) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound Class	Cell Line	IC ₅₀ (μM)	Reference
Organic Arsenical Conjugates	Molm-13 (Leukemia)	0.30 - 1.10	[1]
NB4 (Leukemia)	0.41 - 1.00	[1]	
HeLa (Cervical Cancer)	0.60 - 1.40	[1]	
4T1 (Breast Cancer)	0.50 - 1.40	[1]	
Acrylamide Derivative (YL201)	MDA-MB-231 (Breast Cancer)	4.92 ± 1.09	[4]
1,2,4-Triazole Hybrids	MCF-7 (Breast Cancer)	3.54 - 22.03 (μg/mL)	[5]
Peptidyl Derivatives	Sarcoma S-180 (In vivo)	Growth Inhibition	[3]

Experimental Protocol: MTT Assay for Cytotoxicity

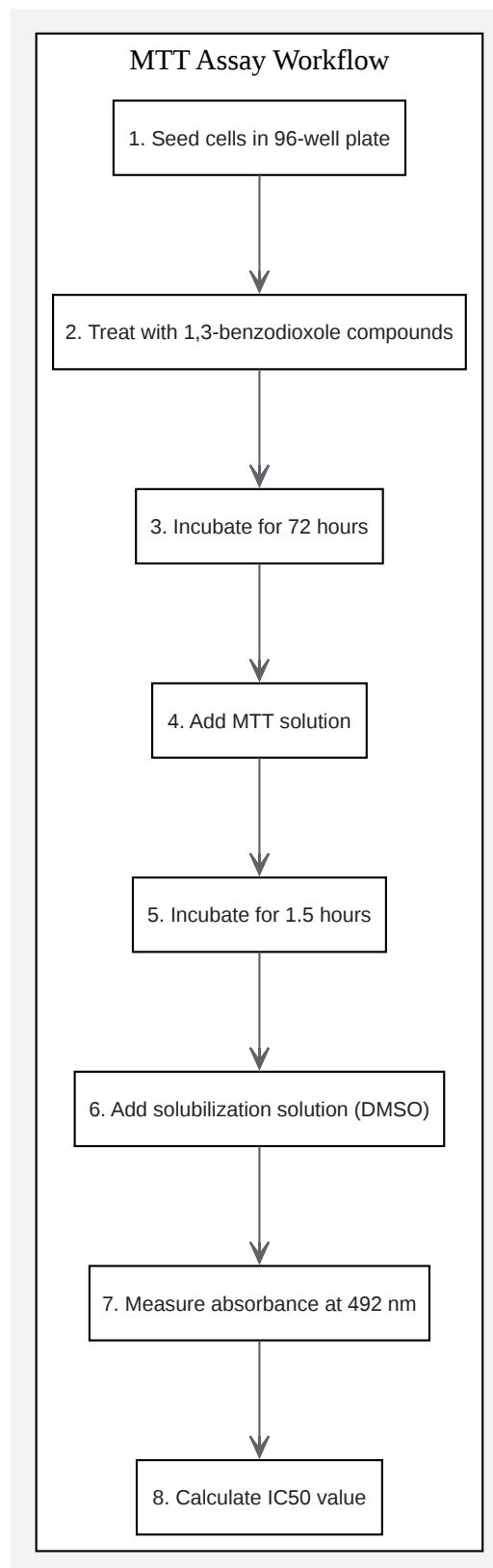
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.[7]
- **Compound Treatment:** Treat the cells with various concentrations of the 1,3-benzodioxole derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[7]
- **MTT Incubation:** Remove the treatment medium and add 28 μL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

- Formazan Solubilization: Remove the MTT solution and add 130 μ L of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
- Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.



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Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Several 1,3-benzodioxole derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi.

Spectrum of Activity

Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[\[8\]](#)[\[9\]](#) Some compounds have also demonstrated antifungal properties.[\[10\]](#)

Quantitative Data: Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class	Microorganism	MIC (μ M or μ g/mL)	Reference
Schiff Base Derivative	<i>Escherichia coli</i>	-	[8]
<i>Pseudomonas aeruginosa</i>	-	[8]	
<i>Enterococcus faecalis</i>	-	[8]	
<i>Staphylococcus aureus</i> (MSSA)	-	[8]	
<i>Staphylococcus aureus</i> (MRSA)	Inhibition observed	[8]	
1,3-Benzodioxole-pyrimidine derivatives	<i>Botrytis cinerea</i>	EC ₅₀ : 0.44 mg/L	[10]
<i>Alternaria solani</i>	EC ₅₀ : 0.07 mg/L	[10]	

Note: Specific MIC values were not always provided in the abstracts; "Inhibition observed" indicates reported activity.

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of a compound.[\[8\]](#)[\[11\]](#)[\[12\]](#)

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.[\[12\]](#)

Procedure:

- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism.
- **Plate Inoculation:** Uniformly spread the microbial inoculum over the surface of a suitable agar plate (e.g., Mueller-Hinton agar).[\[11\]](#)
- **Disc Application:** Impregnate sterile filter paper discs with a known concentration of the 1,3-benzodioxole derivative and place them on the inoculated agar surface.
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **Zone of Inhibition Measurement:** Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Antioxidant Activity

The 1,3-benzodioxole scaffold is present in many natural antioxidants, and synthetic derivatives also exhibit significant radical scavenging properties.

Mechanism of Action

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.

Quantitative Data: Antioxidant Capacity

The antioxidant potential is often expressed as the IC₅₀ value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound	IC ₅₀ (µg/mL)	Reference
Safrole oil	50.28 ± 0.44	[11]
Trolox (Standard)	1.55 ± 0.32	[11]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[13][14][15]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14][15]

Procedure:

- **Sample Preparation:** Prepare various concentrations of the 1,3-benzodioxole derivative in a suitable solvent (e.g., methanol or ethanol).
- **Reaction Mixture:** Add the sample solution to a solution of DPPH in the same solvent.
- **Incubation:** Incubate the mixture in the dark at room temperature for 30 minutes.[14]
- **Absorbance Measurement:** Measure the absorbance of the solution at 517 nm using a spectrophotometer.
- **Calculation:** Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Antidiabetic Activity

Certain 1,3-benzodioxole derivatives have been investigated for their potential to manage hyperglycemia, primarily through the inhibition of carbohydrate-digesting enzymes.

Mechanism of Action: α-Amylase Inhibition

α -Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. By inhibiting this enzyme, 1,3-benzodioxole compounds can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia.[1][16]

Quantitative Data: α -Amylase Inhibition

Compound	IC ₅₀ (μ M or μ g/mL)	Reference
Benzodioxole derivative (St.2)	Potent inhibition	[17]
Benzodioxole derivative (St.3)	Potent inhibition	[17]
Safrole oil	11.36 \pm 0.67 μ g/mL	[11]
Acarbose (Standard)	5.88 \pm 0.63 μ g/mL	[11]

Experimental Protocol: In Vitro α -Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α -amylase.[1][16][18]

Principle: The assay determines the amount of starch hydrolyzed by α -amylase by measuring the resulting reducing sugars. The 3,5-dinitrosalicylic acid (DNSA) method is often used, where DNSA reacts with reducing sugars to produce a colored product that can be quantified spectrophotometrically.[16]

Procedure:

- **Enzyme and Substrate Preparation:** Prepare a solution of α -amylase and a starch substrate solution.
- **Pre-incubation:** Mix the 1,3-benzodioxole derivative at various concentrations with the α -amylase solution and incubate for 10 minutes at 30°C.[16]
- **Reaction Initiation:** Add the starch solution to initiate the enzymatic reaction and incubate for a specific time (e.g., 3 minutes).[16]
- **Reaction Termination:** Stop the reaction by adding a DNSA reagent and boiling the mixture.

- Absorbance Measurement: Measure the absorbance of the resulting colored solution.
- Calculation: Determine the percentage of α -amylase inhibition and calculate the IC₅₀ value.

Other Biological Activities and Future Perspectives

Beyond the major activities detailed above, 1,3-benzodioxole derivatives have also been reported to possess anti-inflammatory, insecticidal, and root-promoting properties.[19] The structural versatility of the 1,3-benzodioxole scaffold allows for extensive chemical modifications, making it a highly attractive starting point for the development of new therapeutic agents.[20] Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical class holds significant promise for addressing unmet needs in various therapeutic areas.

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